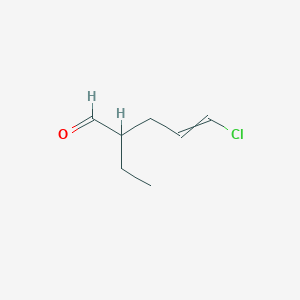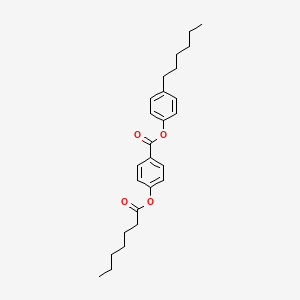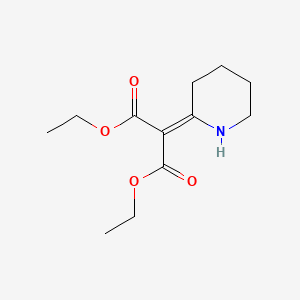
Propanedioic acid, 2-piperidinylidene-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedioic acid, 2-piperidinylidene-, diethyl ester is a chemical compound with the molecular formula C12H19NO4 It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a piperidinylidene group and the carboxyl groups are esterified with ethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, 2-piperidinylidene-, diethyl ester typically involves the reaction of diethyl malonate with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide, which facilitates the formation of the enolate ion from diethyl malonate. This enolate ion then reacts with piperidine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Propanedioic acid, 2-piperidinylidene-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The piperidinylidene group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propanedioic acid, 2-piperidinylidene-, diethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of propanedioic acid, 2-piperidinylidene-, diethyl ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to form carboxylic acids, which can then interact with enzymes and other proteins. The piperidinylidene group can also participate in binding interactions with biological molecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid without the piperidinylidene group.
Diethyl 2-allylmalonate: Another derivative of malonic acid with an allyl group instead of piperidinylidene.
Diethyl 2-propenylmalonate: Similar to diethyl 2-allylmalonate but with a propenyl group.
Uniqueness
Propanedioic acid, 2-piperidinylidene-, diethyl ester is unique due to the presence of the piperidinylidene group, which imparts distinct chemical and biological properties. This group can enhance the compound’s ability to interact with biological targets, making it valuable for medicinal chemistry and drug development.
Propiedades
Número CAS |
56161-83-2 |
|---|---|
Fórmula molecular |
C12H19NO4 |
Peso molecular |
241.28 g/mol |
Nombre IUPAC |
diethyl 2-piperidin-2-ylidenepropanedioate |
InChI |
InChI=1S/C12H19NO4/c1-3-16-11(14)10(12(15)17-4-2)9-7-5-6-8-13-9/h13H,3-8H2,1-2H3 |
Clave InChI |
WZTKMEXCPQONRT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=C1CCCCN1)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


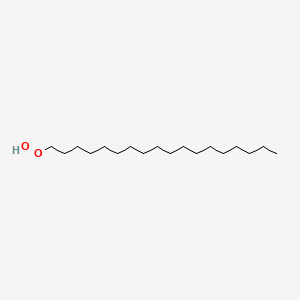

![N-[1-[4-(cyclohexen-1-yl)phenyl]ethylidene]hydroxylamine](/img/structure/B14643425.png)
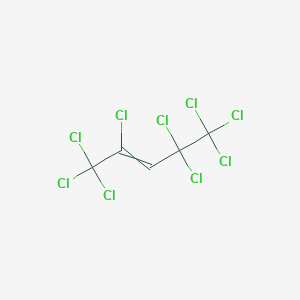
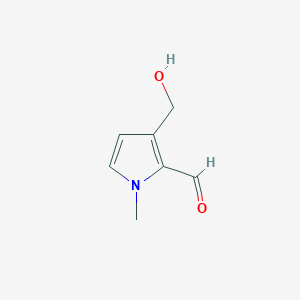
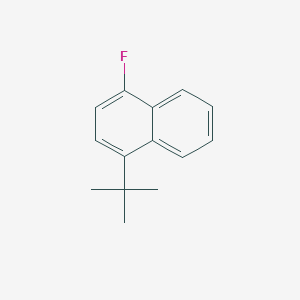
![1-{[3-(Phenylsulfanyl)pyrazin-2-yl]oxy}-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14643458.png)
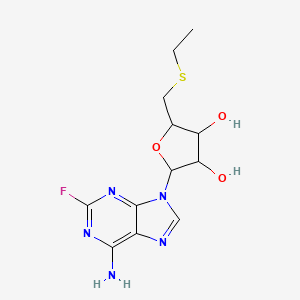
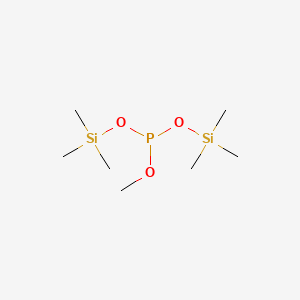
![4,4-Dimethylbicyclo[3.2.1]octan-2-one](/img/structure/B14643477.png)
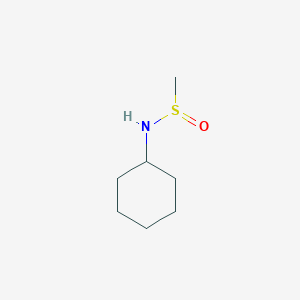
![Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate](/img/structure/B14643486.png)
